Chemical structure and properties of 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine
Chemical structure and properties of 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine
CAS Registry Number: 477890-45-2 Compound Class: 2,5-Disubstituted Pyrimidine / Diaryl Ether Primary Application Domain: Agrochemical Discovery (Fungicides/Herbicides) & Medicinal Chemistry (Kinase Scaffolds)[1]
Executive Summary & Structural Pharmacophore
This guide provides a comprehensive technical analysis of 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine , a specific chemical entity (NCE) utilized primarily as a scaffold in the development of sterol biosynthesis inhibitors (SBIs) and phytoene desaturase (PDS) inhibitors.[1]
As a Senior Application Scientist, I categorize this molecule as a "privileged structure" due to its ability to present two hydrophobic aryl wings (the chlorophenyl and the tolyl group) separated by a central pyrimidine core.[1] This geometry mimics the spatial arrangement required to bind into the hydrophobic pockets of enzymes like CYP51 (Lanosterol 14α-demethylase) in fungi or specific tyrosine kinases in oncology.[1]
Physicochemical Profile
The following data represents the core properties essential for formulation and assay development.
| Property | Value / Description | Evaluation |
| Molecular Formula | C₁₇H₁₃ClN₂O | Standard small molecule |
| Molecular Weight | 296.75 g/mol | Optimal for bioavailability (<500 Da) |
| LogP (Predicted) | 4.8 ± 0.4 | Highly Lipophilic (Requires emulsification) |
| H-Bond Acceptors | 3 (N, N, O) | Moderate kinase hinge-binding potential |
| H-Bond Donors | 0 | Enhances membrane permeability |
| Rotatable Bonds | 3 | Low entropic penalty upon binding |
| Topological Polar Surface Area | 35.0 Ų | Excellent blood-brain barrier (BBB) penetration potential |
Synthetic Architecture & Protocols
To synthesize this compound with high fidelity (>98% purity), we employ a Convergent Modular Synthesis .[1] This approach is superior to linear methods because it allows for the independent optimization of the aryl and phenoxy moieties before final assembly.[1]
Reaction Logic (The "Why")[1]
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Regioselectivity: The pyrimidine ring is electrophilic at positions 2, 4, and 6.[1] However, position 2 is most susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the two adjacent nitrogens.[1]
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Suzuki Coupling First: We install the C5-aryl group before the C2-phenoxy group.[1] Why? The C2-chlorine is labile.[1] If we perform SNAr first, the resulting ether might interfere with the palladium catalyst in the subsequent Suzuki step. By keeping the C2-Cl intact during the Suzuki coupling (using controlled conditions), we preserve the reactive handle for the final step.[1]
Detailed Protocol
Phase 1: Suzuki-Miyaura Coupling (C5 Functionalization)
Objective: Synthesis of 2-chloro-5-(4-chlorophenyl)pyrimidine.[1]
-
Reagents:
-
Procedure:
-
Charge the reaction vessel with substrate, boronic acid, and catalyst under Argon atmosphere.[1][2]
-
Heat to 80°C for 4 hours. Note: Do not exceed 90°C to prevent hydrolysis of the C2-Cl.
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Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.[1] Purify via flash chromatography (Hexane/EtOAc 9:1).
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Phase 2: Nucleophilic Aromatic Substitution (C2 Functionalization)
Objective: Installation of the 3-methylphenoxy ether linkage.
-
Reagents:
-
Procedure:
-
Dissolve m-cresol in DMF and add K₂CO₃.[1] Stir at RT for 30 mins to generate the phenoxide anion (color change often observed).
-
Heat to 100°C for 6-8 hours.
-
Validation: Monitor via TLC. The starting material (Rf ~0.[1]6) should disappear, replaced by the product (Rf ~0.4 in Hex/EtOAc 8:2).
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Purification: Recrystallize from Ethanol/Water to remove phenolic impurities.[1]
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Synthetic Workflow Diagram
Caption: Convergent synthesis route utilizing Suzuki-Miyaura coupling followed by Nucleophilic Aromatic Substitution (SNAr).
Mechanism of Action & Biological Logic
While specific binding data for CAS 477890-45-2 is proprietary in many contexts, its structural homology to known bioactive agents allows for high-confidence mechanistic prediction.[1]
Primary Target: Sterol 14α-Demethylase (CYP51)
The 5-phenylpyrimidine scaffold is a known pharmacophore for antifungal activity.[1]
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Mechanism: The pyrimidine N3 nitrogen acts as a ligand, coordinating with the Heme iron in the CYP51 active site.[1]
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Role of Substituents:
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5-(4-Chlorophenyl): Occupies the hydrophobic access channel.[1] The chlorine atom provides metabolic stability against ring oxidation.[1]
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2-(3-Methylphenoxy):[1][4][5][6] The ether linkage provides flexibility, allowing the tolyl ring to settle into a secondary hydrophobic pocket (often the tyrosine-gated pocket in fungal CYP51).[1]
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Secondary Target: Phytoene Desaturase (PDS) - Herbicide Mode
In agrochemistry, 2-phenoxy-pyrimidines often inhibit PDS, an enzyme crucial for carotenoid biosynthesis.[1]
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Phenotype: Inhibition leads to "bleaching" in plants (loss of chlorophyll protection), resulting in rapid necrosis upon light exposure.[1]
Signaling Pathway Visualization
Caption: Dual-pathway potential showing inhibition of sterol biosynthesis (fungal) and carotenoid production (plant).[1]
Safety, Handling, and Stability
This compound is a halogenated aromatic ether.[1] Standard laboratory safety protocols for "Irritant" and "Environmentally Hazardous" substances apply.[1]
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Hazard Statements (GHS):
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Storage: Store at 2-8°C under inert gas (Argon). The ether linkage is stable, but the pyrimidine ring can be susceptible to nucleophilic attack under strong basic conditions over long periods.[1]
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Solubility: Insoluble in water.[1] Soluble in DMSO (>20 mg/mL), Ethanol, and DCM.[1]
References
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Chemical Source & Identity: 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine (CAS 477890-45-2).[1][5][6] ChemSrc Database.[1] Retrieved February 2026.[1][6] [Link][1][7]
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Synthetic Methodology (Suzuki/SNAr): Zhichkin, P., et al.[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[1][8] (Demonstrates the modular assembly of 2,5-substituted pyrimidines). [Link]
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Antifungal Mechanism (CYP51): Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.[1] National Institutes of Health (PMC). [Link][1]
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Agrochemical Context: Synthesis of 2-phenoxy-5-arylpyrimidine derivatives and their biological evaluation. ResearchGate.[1][9] (Contextualizes the herbicidal/fungicidal activity of the phenoxy-pyrimidine scaffold). [Link]
Sources
- 1. (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | C22H15ClN2O5 | CID 2248294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomart.cn [biomart.cn]
- 5. m.biomart.cn [m.biomart.cn]
- 6. CAS#:477890-45-2 | 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
